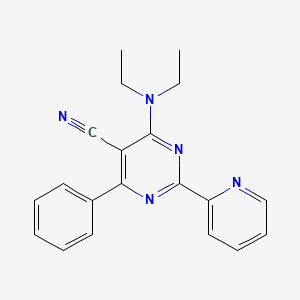

4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Descripción

Propiedades

IUPAC Name |

4-(diethylamino)-6-phenyl-2-pyridin-2-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-3-25(4-2)20-16(14-21)18(15-10-6-5-7-11-15)23-19(24-20)17-12-8-9-13-22-17/h5-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEPZBWZVMRFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a pyrimidine ring through the condensation of a β-diketone with a guanidine derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.

Análisis De Reacciones Químicas

Types of Reactions

4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, such as amines and thiols, are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Aplicaciones Científicas De Investigación

4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structurally related pyrimidinecarbonitriles and their key differences:

Structural and Electronic Comparisons

- Position 4 Substitution: The diethylamino group in the target compound is a strong electron donor, increasing electron density on the pyrimidine ring compared to chloro (electron-withdrawing) or amino (moderate donor) substituents . Bulky groups like isopropylamino () may sterically hinder interactions with enzymes or receptors compared to diethylamino .

- Position 2 Substitution: 2-Pyridinyl (target) vs. 4-pyridinyl (): The position of the pyridinyl nitrogen affects hydrogen bonding and π-π stacking in biological systems .

Position 6 Substitution :

Physicochemical Properties

- Spectral Data: The carbonitrile group (CN) consistently shows IR absorption near 2212 cm⁻¹ across analogs . Diethylamino protons in the target compound would appear as a triplet (~δ 1.2) and quartet (~δ 3.4) in ¹H NMR, distinct from isopropylamino’s septet .

Actividad Biológica

4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, with the molecular formula C20H19N5, is a complex organic compound notable for its potential biological activities. This compound, characterized by a pyrimidine ring with diethylamino, phenyl, and pyridine substituents, has garnered attention in medicinal chemistry for its implications in drug development.

Research indicates that compounds similar to 4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile exhibit significant biological activities, particularly as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, derivatives of pyrimidinecarbonitriles have shown promising results in inhibiting COX-2, a target for anti-inflammatory drugs. Studies have demonstrated that certain pyrimidine derivatives exhibit IC50 values comparable to established COX-2 inhibitors like Celecoxib, indicating their potential therapeutic efficacy .

Comparative Activity

The following table summarizes the biological activities of various compounds related to 4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-(Methylamino)-6-methylpyrimidine | Methyl group instead of diethylamino | Antimicrobial activity |

| 2-Amino-4-(diethylamino)pyrimidine | Amino group at position 2 | Potential anti-inflammatory effects |

| 6-(Trifluoromethyl)pyrimidine derivatives | Trifluoromethyl group | Enhanced lipophilicity and bioactivity |

The unique combination of the diethylamino and phenyl groups in 4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile may enhance its interaction with biological targets compared to other similar compounds, potentially leading to distinct pharmacological profiles.

Case Studies

- COX-2 Inhibition : A study evaluated several pyrimidine derivatives for their COX-2 inhibitory activity. Compounds such as 3b , 5b , and 5d demonstrated significant inhibition at low concentrations (IC50 values ranging from 0.16 to 0.20 µM), outperforming traditional drugs like Nimesulide . The selectivity and potency of these compounds suggest they could serve as effective anti-inflammatory agents.

- Anticancer Activity : Another investigation highlighted the anticancer potential of pyrimidine derivatives against various cancer cell lines (e.g., MCF-7, A549). Compounds showed IC50 values in the nanomolar range, indicating low cytotoxicity towards normal cells while effectively inducing apoptosis in cancer cells . The ability to trigger cell cycle arrest further supports their candidacy for cancer therapy.

The synthesis of 4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The structural confirmation is often achieved through techniques such as FT-IR and NMR spectroscopy .

- Molecular Formula : C20H19N5

- CAS Number : 320418-14-2

- Molecular Weight : Approximately 345.40 g/mol

Q & A

What are the optimal synthetic routes for preparing 4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The compound can be synthesized via multi-component reactions under thermal aqueous conditions. For example, describes a protocol where substituted pyrimidinecarbonitriles are synthesized using reflux conditions (e.g., 80–100°C) with amines or thiourea derivatives. Key parameters include:

- Solvent system : Aqueous ethanol or DMF (dimethylformamide) for solubility of polar intermediates.

- Reaction time : 12–24 hours under reflux to ensure complete cyclization.

- Substituent compatibility : Electron-withdrawing groups (e.g., halides) on aryl rings improve yield due to enhanced electrophilicity at the pyrimidine core .

- Workup : Acidification with dilute HCl precipitates the product, followed by crystallization from ethanol/water mixtures.

For functionalization at the 4-amino position (e.g., diethylamino), suggests refluxing with diethylamine in DMSO:water (5:5) to achieve nucleophilic substitution. Yield optimization requires excess amine (2–3 equivalents) and monitoring via TLC to prevent over-reaction .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for pyrimidinecarbonitrile derivatives?

Methodological Answer:

Contradictions often arise from tautomerism, solvent effects, or impurities. To resolve discrepancies:

- NMR Analysis : Compare δH and δC values with structurally analogous compounds. For example, in , the C5 carbon in 4-amino derivatives resonates at ~70–85 ppm (DMSO-d6), while the cyano group (CN) appears at ~115–118 ppm . Proton signals for NH2 groups are broad (δH 6.8–7.8 ppm) and may split under DMSO’s hygroscopic effects.

- IR Validation : Confirm CN stretch at ~2212 cm⁻¹ and C=N absorption at ~1617–1641 cm⁻¹. Discrepancies in NH2 stretches (3300–3500 cm⁻¹) may indicate incomplete deprotection or hydration .

- Cross-Verification : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., M+ at m/z 302 in ) and elemental analysis for C, H, N content (±0.3% tolerance) .

What advanced strategies are recommended for modifying the diethylamino group to enhance biological activity?

Methodological Answer:

The diethylamino group can be modified via:

- Alkylation/Dealkylation : Replace diethylamino with bulkier amines (e.g., cyclohexylamine) using ’s protocol. This alters steric hindrance and hydrogen-bonding capacity, impacting target binding .

- Metal-Catalyzed Cross-Coupling : Introduce aryl/heteroaryl groups via Buchwald-Hartwig amination (Pd catalysts) to enhance π-π stacking interactions with biological targets .

- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps) and guide synthesis. highlights ICReDD’s approach for reaction path optimization .

How can researchers design experiments to probe the reactivity of the pyrimidinecarbonitrile core under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : Reflux in HCl (1–2 M) to test hydrolysis of the cyano group to carboxylic acid. Monitor via IR loss of CN stretch (~2212 cm⁻¹) and emergence of COOH (~1700 cm⁻¹). shows similar transformations in phosphoryl chloride-mediated reactions .

- Basic Conditions : Treat with NaOH (0.1–1 M) to assess ring-opening. Pyrimidinecarbonitriles are typically stable in mild bases but may degrade in strong bases (pH >12) via nucleophilic attack at C2 or C4 positions.

- Kinetic Studies : Use HPLC to track degradation products and calculate rate constants. For example, ’s compound (2-amino-4-chloro-6-oxo-dihydropyrimidine-5-carbonitrile) undergoes hydrolysis at C4 under basic conditions .

What computational tools are effective for predicting the binding affinity of this compound to kinase targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger’s Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase). The pyridinyl and phenyl groups likely engage in hydrophobic interactions, while the diethylamino group may form hydrogen bonds .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-target complexes. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA calculations).

- SAR Analysis : Cross-reference with ’s analogs (e.g., piperidinyl derivatives) to identify critical substituents for activity .

How should researchers address low solubility of this compound in biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO:water (≤5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility. ’s protocol employs DMSO:water (5:5) for reactions, which can be adapted for assays .

- Prodrug Design : Convert the cyano group to a phosphate ester (hydrolyzable in vivo). demonstrates similar strategies for pyrido[4,3-D]pyrimidines .

- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (10–200 nm) for sustained release. Characterize via dynamic light scattering (DLS) and dialysis-based release studies.

What are the best practices for characterizing crystallographic properties of pyrimidinecarbonitrile derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water, 1:1). ’s protocol for 2-[(2-methoxyethyl)sulfanyl]pyrimidinecarbonitrile achieved 43% yield with planar pyrimidine cores (bond angles ~120°) .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity.

- Hirshfeld Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds in ’s dimeric structures) .

How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of this compound’s reactions?

Methodological Answer:

- Synthesis of ¹⁵N-Labeled Derivatives : Use ¹⁵N-enriched ammonium acetate ( ) or amines to track nitrogen migration during cyclization .

- NMR Tracking : ¹⁵N-¹H HSQC experiments (e.g., 500 MHz) resolve tautomeric forms by correlating NH protons with ¹⁵N chemical shifts (~100–200 ppm).

- Mechanistic Insights : Isotope effects (kH/kD) in kinetic studies reveal rate-determining steps, such as nucleophilic addition at C5 (cyano group).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.